![molecular formula C24H39O4- B1259440 Murideoxycholate](/img/structure/B1259440.png)
Murideoxycholate
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Overview
Description
Murideoxycholate is a bile acid anion that is the conjugate base of murideoxycholic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a murideoxycholic acid.
Scientific Research Applications
1. Cholesterol Gallstone Prevention
Murideoxycholate has been studied for its effectiveness in preventing cholesterol gallstones. In a study with hamsters, murideoxycholate, along with other bile acids, showed significant inhibition in the formation of cholesterol gallstones. This research suggests the potential use of murideoxycholate in managing cholesterol gallstones in humans (Cohen et al., 1990).
2. Impact on Gallstone Composition
Another study focused on the impact of murideoxycholic acid on gallstone composition in prairie dogs. It was observed that murideoxycholic acid led to the replacement of cholesterol in gallstones with an insoluble salt of murideoxycholyl taurine, indicating a unique alteration in gallstone composition. This could have implications for new treatments or preventive measures against gallstones (Cohen et al., 1991).
3. Hepatoprotective Properties
Murideoxycholate has also been evaluated for its hepatoprotective effects. In a study, β muricholic acid exhibited a protective effect against cholestasis induced by hydrophobic steroids in rats, suggesting its potential as a hepatoprotective agent. This opens avenues for further research into its use in liver-related disorders (Zhao et al., 1993).
properties
Product Name |
Murideoxycholate |
---|---|
Molecular Formula |
C24H39O4- |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 |
InChI Key |
DGABKXLVXPYZII-PLYQRAMGSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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